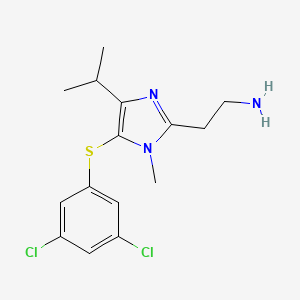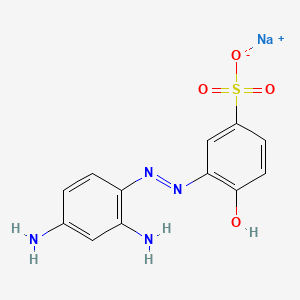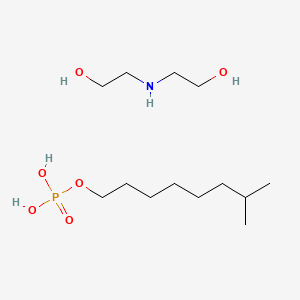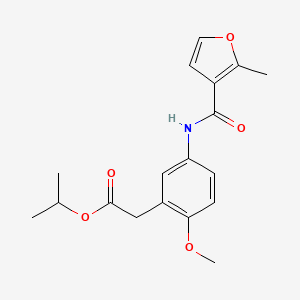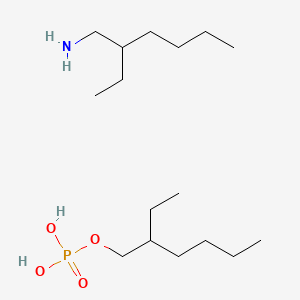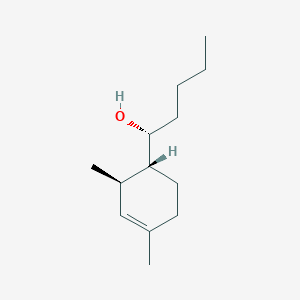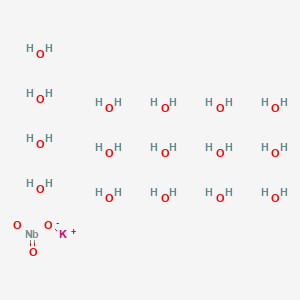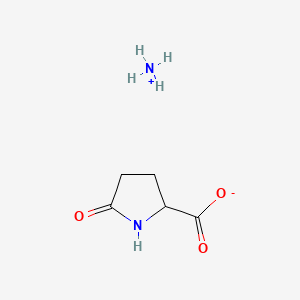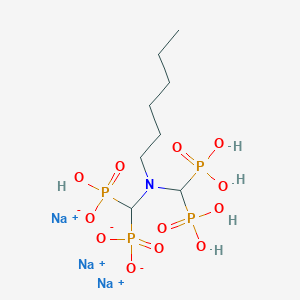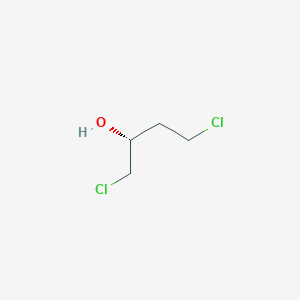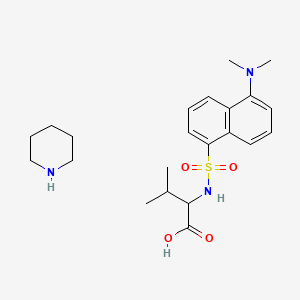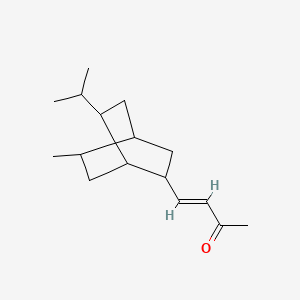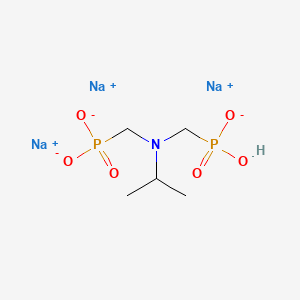
Trisodium hydrogen (((1-methylethyl)imino)bis(methylene))bisphosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trisodium hydrogen (((1-methylethyl)imino)bis(methylene))bisphosphonate is a chemical compound with the molecular formula C5H15NO6P2Na3 and a molecular weight of 313.07 g/mol. It is known for its applications in various scientific fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trisodium hydrogen (((1-methylethyl)imino)bis(methylene))bisphosphonate typically involves the reaction of phosphonic acid derivatives with amines under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the trisodium salt .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process includes purification steps such as crystallization and filtration to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Trisodium hydrogen (((1-methylethyl)imino)bis(methylene))bisphosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of phosphorus.
Reduction: It can be reduced under specific conditions to yield lower oxidation state products.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield phosphoric acid derivatives, while reduction reactions can produce phosphine derivatives .
Scientific Research Applications
Trisodium hydrogen (((1-methylethyl)imino)bis(methylene))bisphosphonate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various chemical synthesis processes and as a catalyst in certain reactions.
Biology: The compound is studied for its potential effects on biological systems, including its role in enzyme inhibition and protein interactions.
Medicine: It is investigated for its potential therapeutic applications, particularly in the treatment of bone-related diseases such as osteoporosis.
Industry: The compound is used in industrial processes, including water treatment and as a corrosion inhibitor.
Mechanism of Action
The mechanism of action of Trisodium hydrogen (((1-methylethyl)imino)bis(methylene))bisphosphonate involves its interaction with molecular targets such as enzymes and proteins. The compound binds to specific sites on these molecules, inhibiting their activity and affecting various biochemical pathways. In the context of bone health, it inhibits osteoclast-mediated bone resorption, leading to increased bone density and strength .
Comparison with Similar Compounds
Similar Compounds
- Disodium hydrogen (((1-methylethyl)imino)bis(methylene))bisphosphonate
- Tetrasodium (((1-methylethyl)imino)bis(methylene))bisphosphonate
Uniqueness
Trisodium hydrogen (((1-methylethyl)imino)bis(methylene))bisphosphonate is unique due to its specific trisodium salt form, which provides distinct solubility and reactivity properties compared to its disodium and tetrasodium counterparts. This uniqueness makes it particularly suitable for certain applications in medicine and industry.
Properties
CAS No. |
94199-82-3 |
|---|---|
Molecular Formula |
C5H12NNa3O6P2 |
Molecular Weight |
313.07 g/mol |
IUPAC Name |
trisodium;hydroxy-[[phosphonatomethyl(propan-2-yl)amino]methyl]phosphinate |
InChI |
InChI=1S/C5H15NO6P2.3Na/c1-5(2)6(3-13(7,8)9)4-14(10,11)12;;;/h5H,3-4H2,1-2H3,(H2,7,8,9)(H2,10,11,12);;;/q;3*+1/p-3 |
InChI Key |
JHPKDRCBFFEFES-UHFFFAOYSA-K |
Canonical SMILES |
CC(C)N(CP(=O)(O)[O-])CP(=O)([O-])[O-].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


